

4-(Aminomethyl)-1-methylpyrrolidin-2-one suppliers and cost

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Compound of Interest

Compound Name: 4-(Aminomethyl)-1-methylpyrrolidin-2-one

Cat. No.: B1439465

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An In-depth Technical Guide to **4-(Aminomethyl)-1-methylpyrrolidin-2-one** for Drug Development Professionals

Introduction

4-(Aminomethyl)-1-methylpyrrolidin-2-one is a substituted γ -lactam that serves as a versatile chemical intermediate and building block in synthetic organic chemistry. Its structural features—a polar, aprotic lactam ring and a reactive primary aminomethyl group—make it a valuable precursor for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and drug development. The parent compound, N-methyl-2-pyrrolidone (NMP), is widely recognized as a powerful industrial solvent and a penetration enhancer in pharmaceutical formulations^{[1][2][3]}. While **4-(aminomethyl)-1-methylpyrrolidin-2-one** itself is not an end-product, its utility lies in its bifunctional nature, allowing for a wide range of chemical modifications to generate novel compounds with potential therapeutic applications.

This guide provides a comprehensive technical overview of **4-(aminomethyl)-1-methylpyrrolidin-2-one**, including its chemical properties, safety and handling protocols, supplier information with cost analysis, and insights into its synthetic applications for researchers, scientists, and drug development professionals.

Chemical & Physical Properties

Accurate characterization of a chemical intermediate is fundamental to its successful application in synthesis. The key identifiers and physicochemical properties of **4-(aminomethyl)-1-methylpyrrolidin-2-one** are summarized below. These data are critical for reaction planning, purification, and analytical characterization.


Property	Value	Source
CAS Number	933723-27-4	[4][5]
Molecular Formula	C ₆ H ₁₂ N ₂ O	[6]
Molecular Weight	128.17 g/mol	[6]
Physical Form	Solid	
SMILES String	O=C(C1)N(C)CC1CN	
InChI Key	RYPUNUTILSAZ-UHFFFAOYSA-N	
MDL Number	MFCD09802301	
Purity (Typical)	≥95% - 97%	[6][7]
Topological Polar Surface Area (TPSA)	55.12 Å ²	[6]
logP	-0.5287	[6]

Safety, Handling, and Storage

While specific safety data for **4-(aminomethyl)-1-methylpyrrolidin-2-one** is limited, the safety profile can be inferred from its structural class and the available information from suppliers. The parent solvent, N-methyl-2-pyrrolidone, is known to be a skin and eye irritant and may have reproductive toxicity[8][9]. Therefore, prudent handling of its derivatives is essential.

GHS Hazard Information:

Pictogram	GHS Code	Hazard Statement	Precautionary Statements
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|
 alt text

| GHS07 | H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. |
P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye
protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of water. P305 + P351
+ P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses,
if present and easy to do. Continue rinsing. |

Source: Sigma-Aldrich

Handling Protocols:

- Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
- Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols[10].
- Static Discharge: Take precautionary measures against static discharges when handling larger quantities of the solid material[11].

Storage:

- Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place[10].
- Incompatibilities: Keep away from heat, sparks, open flames, and strong oxidizing agents[8]. The compound may be moisture-sensitive; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

Supplier and Procurement Analysis

4-(Aminomethyl)-1-methylpyrrolidin-2-one is available from several chemical suppliers, primarily for research and development purposes. It is important to note that this compound is often sold as a specialty chemical or building block, and pricing can vary significantly based on quantity, purity, and supplier. Note that some suppliers may offer the hydrochloride salt form or different stereoisomers[7][12][13].

Supplier	Product/CAS Number	Purity	Quantity	Price (USD/EUR)	Notes
Sigma-Aldrich	CBR00012 (CAS 16837-14-8)	AldrichCPR*	1 g	\$429.00	Product of ChemBridge Corp. Analytical data not collected by Sigma-Aldrich.
Dana Bioscience	BD00833683 (HCl Salt)	Not specified	5 g	\$2,990.00	Hydrochloride salt form.[12]
AK Scientific, Inc.	3541DZ (CAS 1501937-68-3)	≥ 95%	1 g	\$2,578.00	For R&D use only.[14]
CymitQuimica	IN-DA0202UO (CAS 2165833-85-0)	97%	100 mg	€261.00	(4R)-enantiomer. [7]
ChemScene	CS-0566509 (CAS 1501937-68-3)	≥ 98%	Inquire	Inquire	Research use only.[6]

*Note: Prices are as of early 2026 and are subject to change. "AldrichCPR" indicates the product is provided for early discovery research, and the buyer is responsible for confirming identity and purity.

Synthetic Pathways and Applications

The primary value of **4-(aminomethyl)-1-methylpyrrolidin-2-one** in drug development is its role as a versatile scaffold. The aminomethyl group provides a nucleophilic handle for a variety

of chemical transformations, while the lactam ring offers a rigid, polar core.

General Synthetic Strategy

A common method for synthesizing N-substituted aminomethylpyrrolidinones involves a two-step process starting from a corresponding pyrrolidin-2-one. This approach provides a general framework for producing a library of derivatives.[\[15\]](#)

- Chloromethylation: The pyrrolidin-2-one starting material is reacted with formaldehyde and chlorotrimethylsilane to generate a 1-chloromethylpyrrolidin-2-one intermediate.
- Amination: The resulting chloromethyl intermediate is then reacted with a primary or secondary amine to yield the desired 1-aminomethylpyrrolidin-2-one product via nucleophilic substitution.[\[15\]](#)

The synthesis of the title compound, **4-(aminomethyl)-1-methylpyrrolidin-2-one**, would follow a different pathway, likely involving the cyclization of a suitably substituted linear precursor.[\[16\]](#)
[\[17\]](#)

Generalized Synthesis of N-Aminomethylpyrrolidin-2-ones

Pyrrolidin-2-one Derivative

+ Formaldehyde
+ Chlorotrimethylsilane

1-Chloromethylpyrrolidin-2-one
(Intermediate)

+ Primary or Secondary Amine (R_2NH)
(Nucleophilic Substitution)

1-Aminomethylpyrrolidin-2-one
(Product)[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for N-aminomethylpyrrolidin-2-ones.

Potential Applications in Drug Discovery

The structure of **4-(aminomethyl)-1-methylpyrrolidin-2-one** suggests several potential applications as a scaffold in medicinal chemistry:

- **Linker Chemistry:** The primary amine can be used to attach the pyrrolidinone core to other molecules of interest, such as pharmacophores or targeting moieties, using standard amide bond formation or reductive amination protocols.
- **Scaffold Decoration:** The amine serves as a key reaction site for building out molecular complexity. It can be acylated, alkylated, or used in other C-N bond-forming reactions to explore the chemical space around the rigid lactam core.
- **Fragment-Based Drug Design (FBDD):** As a small, functionalized molecule, it could serve as a starting fragment for FBDD campaigns targeting specific protein-protein interactions or enzyme active sites.

Exemplar Experimental Protocol: Reductive Amination

To illustrate the utility of an aminomethyl-functionalized building block, the following protocol details a general reductive amination procedure. This reaction is a cornerstone of medicinal chemistry for derivatizing primary amines.

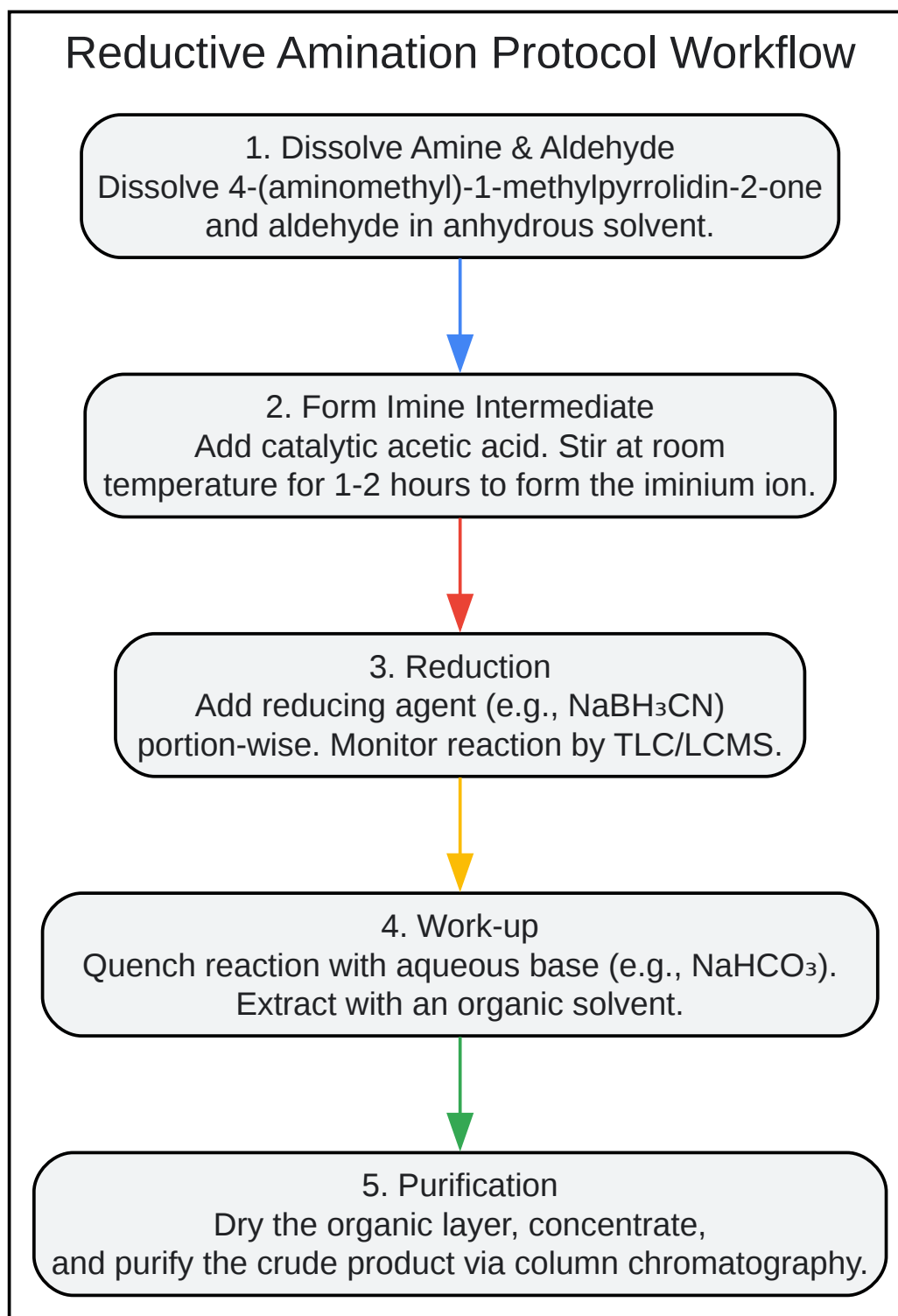
Objective: To couple **4-(aminomethyl)-1-methylpyrrolidin-2-one** with a generic aldehyde (R-CHO) to form a secondary amine.

Materials:

- **4-(aminomethyl)-1-methylpyrrolidin-2-one** (1.0 equiv)
- Aldehyde or Ketone (1.1 equiv)
- Sodium cyanoborohydride (NaBH_3CN) or Sodium triacetoxyborohydride (STAB) (1.5 equiv) [\[18\]](#)
- Glacial Acetic Acid (catalytic amount)

- Anhydrous solvent (e.g., Dichloromethane (DCM), Methanol, or N,N-Dimethylformamide (DMF))

Workflow Diagram:



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Caption: Step-by-step workflow for a typical reductive amination experiment.

Step-by-Step Methodology:

- **Reaction Setup:** To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add **4-(aminomethyl)-1-methylpyrrolidin-2-one** (1.0 equiv) and the chosen anhydrous solvent.
- **Addition of Reagents:** Add the aldehyde (1.1 equiv) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 0.1 equiv).
- **Imine Formation:** Stir the reaction mixture at room temperature for 1-2 hours. The formation of the intermediate imine or iminium ion can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).
- **Reduction:** Once imine formation is evident, add the reducing agent (e.g., sodium cyanoborohydride, 1.5 equiv) portion-wise to control any potential exotherm or effervescence.
- **Reaction Monitoring:** Continue to stir the reaction at room temperature until the starting material is consumed, as determined by TLC or LCMS analysis (typically 3-12 hours).
- **Aqueous Work-up:** Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., DCM or Ethyl Acetate) three times.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the desired secondary amine product.

This protocol provides a reliable and validated method for utilizing the primary amine of **4-(aminomethyl)-1-methylpyrrolidin-2-one**, enabling the synthesis of a diverse array of derivatives for screening in drug discovery programs.

Conclusion

4-(Aminomethyl)-1-methylpyrrolidin-2-one is a valuable, albeit specialized, chemical building block for pharmaceutical research and development. While its direct applications are limited, its true potential is realized as a scaffold for creating novel chemical entities. This guide has provided essential technical information on its properties, safe handling, procurement, and synthetic utility. By leveraging the protocols and data presented herein, researchers can effectively incorporate this versatile intermediate into their synthetic strategies to accelerate the discovery of new therapeutic agents.

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